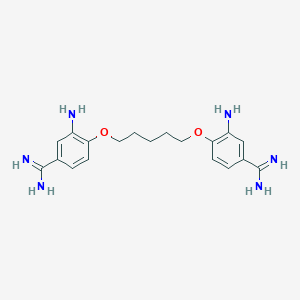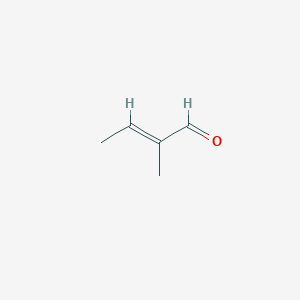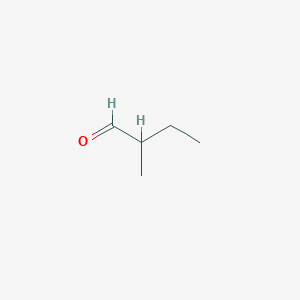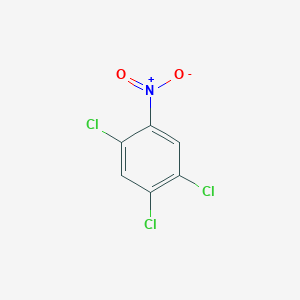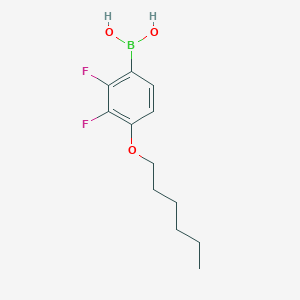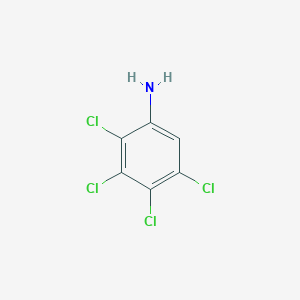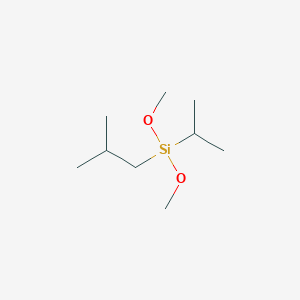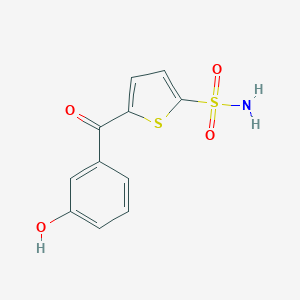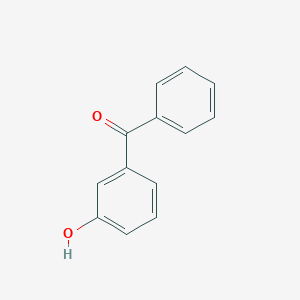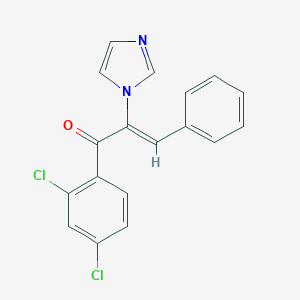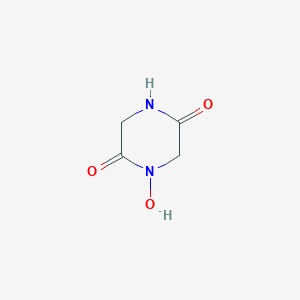
1-Hydroxypiperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxypiperazine-2,5-dione, also known as carbapenem intermediate 2, is a chemical compound that plays a crucial role in the synthesis of carbapenem antibiotics. It is a key intermediate in the production of various carbapenem antibiotics, including meropenem, imipenem, and ertapenem. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 1-Hydroxypiperazine-2,5-dione is not well understood. However, it is believed to act as a beta-lactamase inhibitor. Beta-lactamases are enzymes produced by some bacteria that can break down beta-lactam antibiotics, including penicillins, cephalosporins, and 1-Hydroxypiperazine-2,5-diones. By inhibiting beta-lactamases, 1-Hydroxypiperazine-2,5-dione can enhance the effectiveness of beta-lactam antibiotics.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-Hydroxypiperazine-2,5-dione have not been extensively studied. However, it is known to be a stable compound that is relatively non-toxic. It is also soluble in water and organic solvents, which makes it easy to handle and use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Hydroxypiperazine-2,5-dione in laboratory experiments is its stability and low toxicity. This makes it a safe and reliable compound to work with. However, one of the limitations of using this compound is its high cost. Due to the complex synthesis method, 1-Hydroxypiperazine-2,5-dione is an expensive compound to produce, which can limit its use in some laboratory experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 1-Hydroxypiperazine-2,5-dione. One area of interest is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the investigation of the mechanism of action of this compound. Understanding how 1-Hydroxypiperazine-2,5-dione works can provide valuable insights into the development of new antibiotics. Additionally, there is potential for the use of 1-Hydroxypiperazine-2,5-dione in other areas of medicine, such as cancer treatment and drug delivery systems. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, 1-Hydroxypiperazine-2,5-dione is a key intermediate in the synthesis of 1-Hydroxypiperazine-2,5-dione antibiotics. It has several scientific research applications and potential future directions. While the synthesis method is complex and expensive, this compound has proven to be a safe and reliable compound to work with in laboratory experiments. Further research is needed to fully understand the mechanism of action of 1-Hydroxypiperazine-2,5-dione and explore its potential applications in medicine.
Synthesemethoden
The synthesis of 1-Hydroxypiperazine-2,5-dione involves the reaction of N-benzylpiperazine-2,5-dione with hydroxylamine hydrochloride in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield 1-Hydroxypiperazine-2,5-dione. This method has been optimized over the years to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-Hydroxypiperazine-2,5-dione has several scientific research applications, including the synthesis of 1-Hydroxypiperazine-2,5-dione antibiotics. Carbapenems are a class of antibiotics that are used to treat a wide range of bacterial infections. They are highly effective against gram-positive and gram-negative bacteria, including those that are resistant to other antibiotics. 1-Hydroxypiperazine-2,5-dione is a key intermediate in the synthesis of 1-Hydroxypiperazine-2,5-diones and is therefore essential in the production of these antibiotics.
Eigenschaften
CAS-Nummer |
122556-75-6 |
|---|---|
Produktname |
1-Hydroxypiperazine-2,5-dione |
Molekularformel |
C4H6N2O3 |
Molekulargewicht |
130.1 g/mol |
IUPAC-Name |
1-hydroxypiperazine-2,5-dione |
InChI |
InChI=1S/C4H6N2O3/c7-3-2-6(9)4(8)1-5-3/h9H,1-2H2,(H,5,7) |
InChI-Schlüssel |
ADVNFRJYCXIMSD-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(CC(=O)N1)O |
Kanonische SMILES |
C1C(=O)N(CC(=O)N1)O |
Synonyme |
2,5-Piperazinedione,1-hydroxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



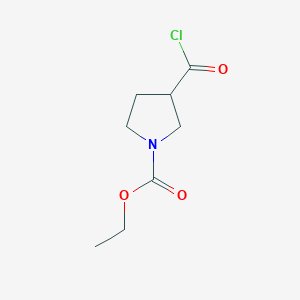
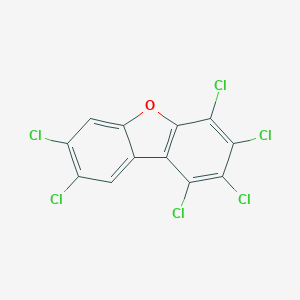
![6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene](/img/structure/B44131.png)
![(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B44135.png)
